5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol
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Overview
Description
5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol is a synthetic organic compound characterized by the presence of a fluoro-substituted ethenyl group and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative of 3,4,5-trimethoxyphenyl with a fluoro-substituted vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction conditions to achieve higher yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures to ensure efficient coupling and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The fluoro-substituted ethenyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The trimethoxyphenyl moiety is known to interact with proteins such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to the inhibition of their activities . This interaction can result in the disruption of cellular processes such as cell division and protein folding, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol is unique due to the presence of the fluoro-substituted ethenyl group, which may impart distinct biological activities compared to other trimethoxyphenyl-containing compounds. This structural feature can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
824976-22-9 |
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Molecular Formula |
C18H19FO5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-[2-fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H19FO5/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-10,20H,1-4H3 |
InChI Key |
BSMFLBRBIHSDRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=CC(=C(C(=C2)OC)OC)OC)F)O |
Origin of Product |
United States |
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